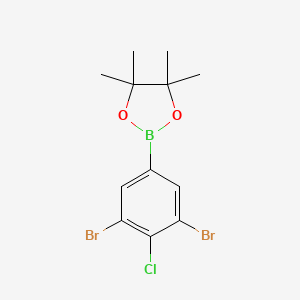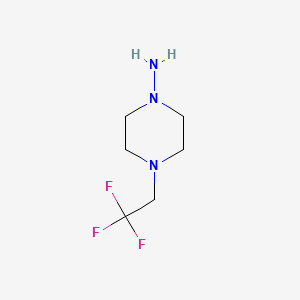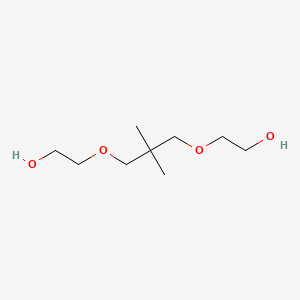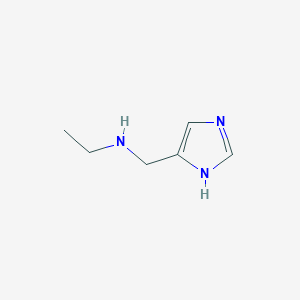
3-(Pyridin-2-ylthio)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyridin-2-ylthio)propan-1-amine is a heterocyclic compound that features a pyridine ring substituted with a 3-aminopropylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-ylthio)propan-1-amine typically involves the reaction of 2-chloropyridine with 3-aminopropylthiol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants and products. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Pyridin-2-ylthio)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The amino and thio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-(Pyridin-2-ylthio)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 3-(Pyridin-2-ylthio)propan-1-amine involves its interaction with various molecular targets. The amino and thio groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The pyridine ring can participate in π-π interactions and electron transfer processes, further contributing to its effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Aminopropylthio)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
2-(3-Aminopropylthio)thiophene: Contains a thiophene ring instead of a pyridine ring.
2-(3-Aminopropylthio)furan: Features a furan ring in place of the pyridine ring.
Uniqueness
3-(Pyridin-2-ylthio)propan-1-amine is unique due to the presence of the pyridine ring, which imparts distinct electronic properties and reactivity compared to its analogs. The nitrogen atom in the pyridine ring can participate in coordination chemistry and influence the compound’s biological activity, making it a valuable scaffold in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C8H12N2S |
|---|---|
Peso molecular |
168.26 g/mol |
Nombre IUPAC |
3-pyridin-2-ylsulfanylpropan-1-amine |
InChI |
InChI=1S/C8H12N2S/c9-5-3-7-11-8-4-1-2-6-10-8/h1-2,4,6H,3,5,7,9H2 |
Clave InChI |
WNTVLLYPKJLUMF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)SCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















